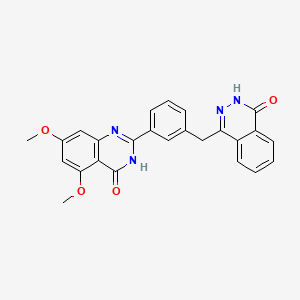
Parp1/brd4-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp1/brd4-IN-2 is a potent and selective inhibitor of both Poly (ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4). It has shown significant potential in inhibiting DNA damage repair, arresting the G0/G1 cell cycle transition, and inducing apoptosis. This compound has demonstrated anti-tumor activity in various cancer models, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of Parp1/brd4-IN-2 involves several steps, including the design and evaluation of derivatives. One notable method involves the synthesis of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives, which have shown potent inhibitory activities against BRD4 . The synthetic route typically includes the preparation of intermediate compounds followed by their coupling and functionalization under specific reaction conditions. Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the synthetic route for large-scale production.
Chemical Reactions Analysis
Parp1/brd4-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different derivatives with varying biological activities .
Scientific Research Applications
Parp1/brd4-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of PARP1 and BRD4, providing insights into the design of selective inhibitors . In biology, it helps in understanding the mechanisms of DNA damage repair and cell cycle regulation . In medicine, this compound is being explored as a potential therapeutic agent for various cancers, including breast cancer and pancreatic cancer . Its ability to induce apoptosis and inhibit tumor growth makes it a valuable compound for cancer research .
Mechanism of Action
The mechanism of action of Parp1/brd4-IN-2 involves the inhibition of PARP1 and BRD4. PARP1 plays a crucial role in DNA repair by facilitating the PARylation process, which involves the transfer of ADP-ribose residues onto substrates . By inhibiting PARP1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing apoptosis . BRD4, on the other hand, is involved in gene transcription and cell cycle regulation. Inhibition of BRD4 by this compound disrupts these processes, further contributing to its anti-tumor effects .
Comparison with Similar Compounds
Parp1/brd4-IN-2 is unique in its dual inhibition of both PARP1 and BRD4, which sets it apart from other compounds that target only one of these proteins. Similar compounds include other PARP inhibitors like Olaparib and BRD4 inhibitors like JQ-1 . this compound’s ability to simultaneously inhibit both targets provides a synergistic effect, enhancing its therapeutic potential .
Properties
Molecular Formula |
C25H20N4O4 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
5,7-dimethoxy-2-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C25H20N4O4/c1-32-16-12-20-22(21(13-16)33-2)25(31)27-23(26-20)15-7-5-6-14(10-15)11-19-17-8-3-4-9-18(17)24(30)29-28-19/h3-10,12-13H,11H2,1-2H3,(H,29,30)(H,26,27,31) |
InChI Key |
VNFNYBBLPFNLBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)NC(=N2)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















